molecular formula C23H19ClN2O4 B12014914 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 341973-66-8

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12014914
CAS No.: 341973-66-8
M. Wt: 422.9 g/mol
InChI Key: JJYJBOWFJUNSKR-MFKUBSTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-nitrophenyl 2-chlorobenzoate with phenylacetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and phenylacetyl groups may play a role in binding to these targets, while the chlorobenzoate group could be involved in the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

341973-66-8

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H19ClN2O4/c1-29-21-13-17(15-25-26-22(27)14-16-7-3-2-4-8-16)11-12-20(21)30-23(28)18-9-5-6-10-19(18)24/h2-13,15H,14H2,1H3,(H,26,27)/b25-15+

InChI Key

JJYJBOWFJUNSKR-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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